molecular formula C29H27ClN2O14S B14783745 (4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide,2-hydroxy-5-sulfobenzoic acid

(4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide,2-hydroxy-5-sulfobenzoic acid

Cat. No.: B14783745
M. Wt: 695.0 g/mol
InChI Key: WVJKUGVVYXCLFV-ONECEPMTSA-N
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Description

Meclocycline (Sulfosalicylate Salt) is a tetracycline antibiotic known for its broad-spectrum antimicrobial activity. It is primarily used to prevent bacterial skin infections and is under investigation for various clinical applications, including the treatment of oral mucositis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Meclocycline (Sulfosalicylate Salt) is synthesized through a series of chemical reactions involving the parent compound meclocycline and sulfosalicylic acid. The process typically involves the following steps:

    Formation of Meclocycline: Meclocycline is synthesized by modifying the tetracycline structure to introduce a chlorine atom and a dimethylamino group.

    Salt Formation: Meclocycline is then reacted with sulfosalicylic acid to form the sulfosalicylate salt. .

Industrial Production Methods

Industrial production of Meclocycline (Sulfosalicylate Salt) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Meclocycline (Sulfosalicylate Salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of meclocycline with modified functional groups, which can have different biological activities .

Scientific Research Applications

Meclocycline (Sulfosalicylate Salt) has a wide range of scientific research applications:

Mechanism of Action

Meclocycline (Sulfosalicylate Salt) exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding inhibits the association of aminoacyl-tRNA with the ribosome, thereby blocking protein synthesis. The compound’s broad-spectrum activity is due to its ability to target both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meclocycline (Sulfosalicylate Salt) is unique due to its specific chemical structure, which includes a chlorine atom and a sulfosalicylate moiety. These modifications enhance its solubility and stability, making it a valuable compound for both research and clinical applications .

Properties

Molecular Formula

C29H27ClN2O14S

Molecular Weight

695.0 g/mol

IUPAC Name

(12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid

InChI

InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13)/t10?,14?,15?,17?,22-;/m0./s1

InChI Key

WVJKUGVVYXCLFV-ONECEPMTSA-N

Isomeric SMILES

CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O

Canonical SMILES

CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O

Origin of Product

United States

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